![molecular formula C5H10N2O2 B2679288 (2S)-morpholine-2-carboxamide CAS No. 1841120-39-5](/img/structure/B2679288.png)
(2S)-morpholine-2-carboxamide
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Overview
Description
(2S)-morpholine-2-carboxamide, also known as proline amide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. This compound is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and other biochemical processes in the human body.
Mechanism of Action
The mechanism of action of (2S)-morpholine-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes that are involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties. Additionally, it has been found to modulate the activity of certain receptors in the brain, which may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that (2S)-morpholine-2-carboxamide has several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in the body. It has also been shown to increase the levels of antioxidants, such as glutathione, which may help protect against oxidative stress. Furthermore, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2S)-morpholine-2-carboxamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on (2S)-morpholine-2-carboxamide. One area of focus is the development of new drug candidates based on this compound for the treatment of various diseases. Another area of research is the investigation of its potential applications in materials science and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and its effects on different physiological systems.
Synthesis Methods
The synthesis of (2S)-morpholine-2-carboxamide can be achieved through various methods, including the reaction of (2S)-morpholine-2-carboxamide with ammonia or a primary amine, as well as the reaction of (2S)-morpholine-2-carboxamide with an isocyanate. One of the most commonly used methods involves the reaction of (2S)-morpholine-2-carboxamide with phosgene, followed by the reaction of the resulting intermediate with ammonia or a primary amine. This method is efficient and yields high purity products.
Scientific Research Applications
(2S)-morpholine-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, which make it a promising candidate for drug development.
properties
IUPAC Name |
(2S)-morpholine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(8)4-3-7-1-2-9-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNOAQQZECGQNS-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-morpholine-2-carboxamide |
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